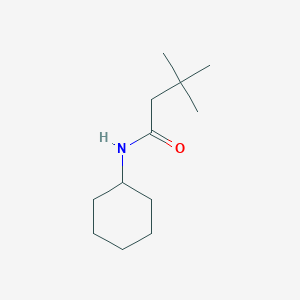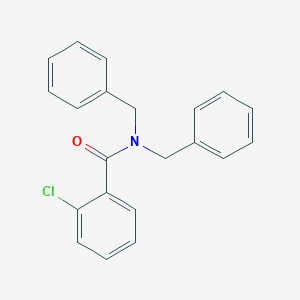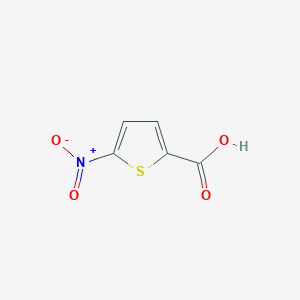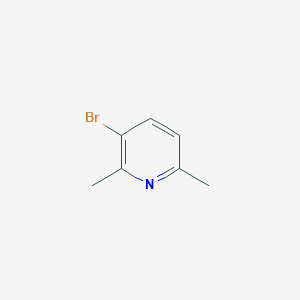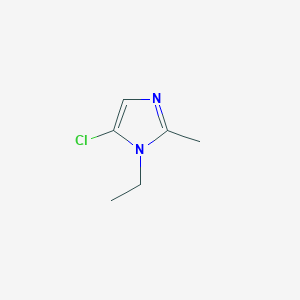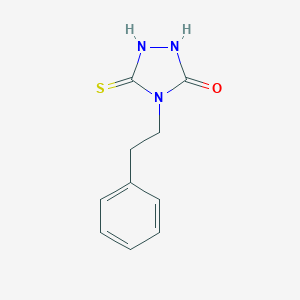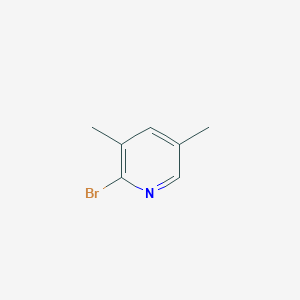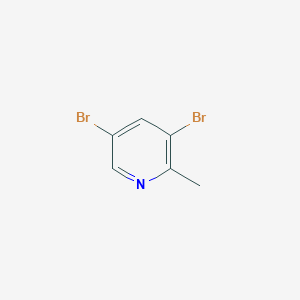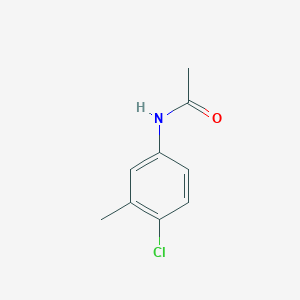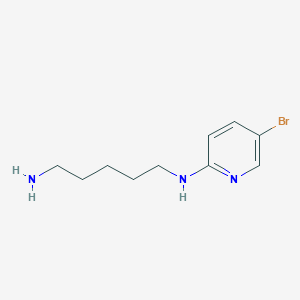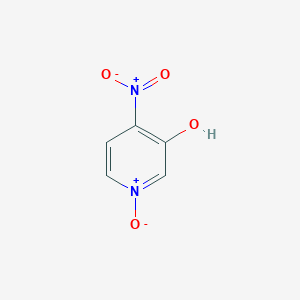
3-Hydroxy-4-nitropyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-4-nitropyridine 1-oxide is an organic compound with the molecular formula C5H4N2O4 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a hydroxyl group at the third position, a nitro group at the fourth position, and an oxide group at the first position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-4-nitropyridine 1-oxide typically involves the nitration of pyridine N-oxide. One common method includes the reaction of pyridine N-oxide with a mixture of concentrated sulfuric acid and nitric acid at low temperatures. This reaction yields 4-nitropyridine N-oxide, which can then be further hydroxylated to produce this compound .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow synthesis techniques. This method involves the continuous nitration of pyridine N-oxide followed by hydroxylation under controlled conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
3-Hydroxy-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The hydroxyl and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the hydroxyl or nitro groups .
科学的研究の応用
3-Hydroxy-4-nitropyridine 1-oxide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals
作用機序
The mechanism of action of 3-Hydroxy-4-nitropyridine 1-oxide involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the hydroxyl group can form hydrogen bonds with other molecules. These interactions can affect the compound’s reactivity and its ability to participate in different chemical pathways .
類似化合物との比較
Similar Compounds
3-Nitropyridine: Lacks the hydroxyl group, making it less reactive in certain substitution reactions.
4-Hydroxy-3-nitropyridine: Similar structure but differs in the position of the nitro and hydroxyl groups.
Pyridine N-oxide: The parent compound without the nitro and hydroxyl substitutions
Uniqueness
3-Hydroxy-4-nitropyridine 1-oxide is unique due to the presence of both a hydroxyl and a nitro group on the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for various synthetic and research applications.
特性
IUPAC Name |
4-nitro-1-oxidopyridin-1-ium-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O4/c8-5-3-6(9)2-1-4(5)7(10)11/h1-3,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDYDYCFFKFQTPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC(=C1[N+](=O)[O-])O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10601805 |
Source


|
| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19355-03-4 |
Source


|
| Record name | 4-Nitro-1-oxo-1lambda~5~-pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10601805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[(2-Hydroxyethyl)amino]-3-[2-(prop-2-en-1-yl)phenoxy]propan-2-ol](/img/structure/B180934.png)
![6-Bromo-1,4-dioxaspiro[4.5]decane](/img/structure/B180935.png)
